molecular formula C13H18N2O B572080 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one CAS No. 1253654-23-7

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one

Cat. No.: B572080
CAS No.: 1253654-23-7
M. Wt: 218.3
InChI Key: GXOXJYBZFHUQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring substituted with a benzyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reductive amination of 1-benzylpyrrolidin-2-one with 2-aminoethanol. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidinone ring can interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrrolidin-2-one: Lacks the aminoethyl group, resulting in different chemical properties.

    2-Aminoethylpyrrolidin-2-one: Lacks the benzyl group, affecting its biological activity.

    N-Benzylpyrrolidin-2-one: Similar structure but different substitution pattern.

Uniqueness

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one is unique due to the presence of both the benzyl and aminoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

5-(2-aminoethyl)-1-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOXJYBZFHUQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CCN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.